molecular formula C10H10FNO2 B1527086 1-amino-4-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid CAS No. 1270435-39-6

1-amino-4-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid

Cat. No. B1527086
CAS RN: 1270435-39-6
M. Wt: 195.19 g/mol
InChI Key: MPLCCXVYNVJNTL-UHFFFAOYSA-N
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Description

1-amino-4-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid is a chemical compound with the CAS Number: 1270435-39-6 . It has a molecular weight of 195.19 and its IUPAC name is 1-amino-4-fluoro-1-indanecarboxylic acid . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H10FNO2/c11-8-3-1-2-7-6 (8)4-5-10 (7,12)9 (13)14/h1-3H,4-5,12H2, (H,13,14) . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical And Chemical Properties Analysis

The compound is a powder at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the web search results.

Scientific Research Applications

1-amino-4-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid has a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a catalyst in the synthesis of organic compounds, and as a starting material in the synthesis of pharmaceuticals. This compound has also been used in the development of fluorescent probes for biological imaging, and in the study of enzyme-catalyzed reactions. In addition, this compound has been used in the study of cell cycle regulation and the regulation of gene expression.

Mechanism of Action

Advantages and Limitations for Lab Experiments

The use of 1-amino-4-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid in lab experiments has several advantages. This compound is a relatively inexpensive compound, making it an attractive option for researchers on a budget. In addition, this compound is relatively easy to synthesize, making it a convenient reagent for lab experiments. However, there are some limitations to using this compound in lab experiments. This compound is a relatively unstable compound, meaning that it must be handled with care and stored properly. In addition, this compound can be toxic if inhaled or ingested, so it must be handled with caution.

Future Directions

There are a number of potential future directions for 1-amino-4-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid research. One possibility is to explore the potential therapeutic uses of this compound. This compound has already been used in the development of fluorescent probes for biological imaging, so it could potentially be used in the development of new therapeutic agents. In addition, further research into the biochemical and physiological effects of this compound could lead to new insights into how it interacts with proteins, nucleic acids, and other biomolecules. Finally, further research into the mechanism of action of this compound could lead to the development of new and improved catalysts for organic synthesis.

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with it are H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

properties

IUPAC Name

1-amino-4-fluoro-2,3-dihydroindene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FNO2/c11-8-3-1-2-7-6(8)4-5-10(7,12)9(13)14/h1-3H,4-5,12H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPLCCXVYNVJNTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C1C(=CC=C2)F)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-amino-4-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid
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1-amino-4-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid
Reactant of Route 4
1-amino-4-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid
Reactant of Route 5
1-amino-4-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid
Reactant of Route 6
1-amino-4-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.